![molecular formula C27H24ClN3O2S B2743275 4-chloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532972-39-7](/img/structure/B2743275.png)
4-chloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Description
4-chloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H24ClN3O2S and its molecular weight is 490.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis of bi-heterocyclic benzamides, involving the conversion of indolyl compounds into various derivatives, including those with thioether functionalities similar to the compound . These synthesized compounds were characterized using techniques such as IR, NMR, and mass spectrometry, providing a foundational approach for creating and verifying the structure of complex benzamides (Abbasi et al., 2019).
Biological Activities
The inhibitory effects of synthesized benzamides on enzymes such as alkaline phosphatase were evaluated, revealing potent inhibition properties. This suggests potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors for therapeutic purposes. The study involved kinetic analyses and computational approaches to understand the interaction between the inhibitors and the enzyme, highlighting a methodological framework for assessing the biological activities of new compounds (Abbasi et al., 2019).
Anticancer Applications
Compounds structurally related to the queried chemical have been investigated for their pro-apoptotic activities against cancer cell lines, including melanoma. Such studies are crucial for the identification of new anticancer agents and understanding their mechanisms of action. Specifically, indapamide derivatives demonstrated significant anticancer activity, suggesting the potential for benzamide derivatives in cancer therapy (Yılmaz et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of substituted indolyl compounds have been explored, showing that these compounds possess significant bioactivity. This indicates the broader utility of indole and benzamide derivatives in developing new antimicrobial agents, offering a pathway for the application of the compound in antimicrobial research (Prasad, 2017).
Enzyme Inhibition for Therapeutic Applications
Further research into indole-based compounds has unveiled their potential as enzyme inhibitors, with applications ranging from treating neurodegenerative diseases to combating infectious pathogens. Such studies underscore the importance of exploring the enzymatic inhibition capabilities of new compounds for therapeutic innovations (Nazir et al., 2018).
properties
IUPAC Name |
4-chloro-N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2S/c28-21-11-9-20(10-12-21)27(33)29-14-16-30-17-25(22-6-2-4-8-24(22)30)34-18-26(32)31-15-13-19-5-1-3-7-23(19)31/h1-12,17H,13-16,18H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLNJUPCDFPANR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide |
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